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molecular formula C12H20O6 B8764812 Triethyl propane-1,2,3-tricarboxylate CAS No. 1188-22-3

Triethyl propane-1,2,3-tricarboxylate

Cat. No. B8764812
M. Wt: 260.28 g/mol
InChI Key: VVUFBIBJWWRUPT-UHFFFAOYSA-N
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Patent
US05391771

Procedure details

400 ml of triethyl citrate were hydrogenated at 175° C. and 10 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst G (4-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from ethanol and distilled under reduced pressure, giving 193 g (45%) of triethyl propane-1,2,3-tricarboxylate.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst G
Quantity
60 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:2][C:3]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])([C:5]([O:7][CH2:8][CH3:9])=[O:6])O.O1CCCC1.[H][H]>C(O)C>[CH2:2]([C:1]([O:17][CH2:18][CH3:19])=[O:16])[CH:3]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C(CC(O)(C(=O)OCC)CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
1100 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
catalyst G
Quantity
60 g
Type
catalyst
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated at 175° C.
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(CC(=O)OCC)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 193 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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